molecular formula C9H8ClNO3 B11887077 Methyl 3-(2-chloropyridin-4-yl)-3-oxopropanoate

Methyl 3-(2-chloropyridin-4-yl)-3-oxopropanoate

Cat. No.: B11887077
M. Wt: 213.62 g/mol
InChI Key: KQBHNZCYKVFEQW-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloropyridin-4-yl)-3-oxopropanoate: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloropyridine ring attached to a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chloropyridin-4-yl)-3-oxopropanoate typically involves the reaction of 2-chloropyridine with a suitable esterifying agent. One common method involves the use of methyl acetoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloropyridin-4-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by other nucleophiles.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are typically used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Nucleophilic substitution: Products include various substituted pyridine derivatives.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: Products include carboxylic acids and other oxidized compounds.

Scientific Research Applications

Methyl 3-(2-chloropyridin-4-yl)-3-oxopropanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chloropyridin-4-yl)-3-oxopropanoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-chloropyridin-4-yl)-3-cyclopropylpropanoate
  • 2-(2-chloropyridin-4-yl)-4-methyl-1H-isoindole-1,3(2H)-dione
  • (2-chloropyridin-4-yl)methanol

Uniqueness

Methyl 3-(2-chloropyridin-4-yl)-3-oxopropanoate is unique due to its specific structural features, which confer distinct reactivity and properties. Its combination of a chloropyridine ring and a methyl ester group makes it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

methyl 3-(2-chloropyridin-4-yl)-3-oxopropanoate

InChI

InChI=1S/C9H8ClNO3/c1-14-9(13)5-7(12)6-2-3-11-8(10)4-6/h2-4H,5H2,1H3

InChI Key

KQBHNZCYKVFEQW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1=CC(=NC=C1)Cl

Origin of Product

United States

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